Navigating the Synthesis and Application of 2-Amino-5-bromothiazole and its Hydrobromide Salt: A Technical Guide
Navigating the Synthesis and Application of 2-Amino-5-bromothiazole and its Hydrobromide Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-Amino-5-bromothiazole and its monohydrobromide salt, compounds of significant interest in pharmaceutical and agrochemical research. While the initial inquiry referenced CAS 2291-59-0, our investigation indicates this may be an erroneous identifier. The data presented herein pertains to 2-Amino-5-bromothiazole (CAS 3034-22-8) and its monohydrobromide salt (CAS 61296-22-8), which are likely the intended subjects of interest. This document will delve into their molecular and physicochemical properties, synthesis, and key applications, offering a valuable resource for professionals in drug discovery and development.
Core Molecular and Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in research and development. The properties of 2-Amino-5-bromothiazole and its monohydrobromide salt are summarized below.
| Property | 2-Amino-5-bromothiazole | 2-Amino-5-bromothiazole Monohydrobromide |
| CAS Number | 3034-22-8 | 61296-22-8 |
| Molecular Formula | C₃H₃BrN₂S | C₃H₃BrN₂S · HBr |
| Molecular Weight | 179.04 g/mol [1] | 259.95 g/mol [2] |
| Appearance | Solid | Solid[2] |
| Melting Point | 165 °C (decomposes)[3] | 165 °C (decomposes)[2][4] |
| Functional Groups | Amino, Bromo, Thiazole | Amino, Bromo, Thiazole |
| Solubility | Soluble in polar solvents[1] | Data not readily available |
Synthesis and Handling
Synthesis of 2-Amino-5-bromothiazole
A common laboratory-scale synthesis of 2-Amino-5-bromothiazole involves the neutralization of its hydrobromide salt.[3]
Experimental Protocol:
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Suspend 2-Amino-5-bromothiazole hydrobromide in a suitable solvent, such as tetrahydrofuran (THF).
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Add a base, for example, triethylamine (TEA), to the suspension.
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Stir the mixture at room temperature for several hours to allow the neutralization reaction to complete.
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Remove the resulting precipitate (triethylammonium bromide) by filtration.
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Concentrate the filtrate under reduced pressure to yield 2-Amino-5-bromothiazole.
The resulting product can often be used in subsequent reactions without further purification.[3]
Safety and Handling
2-Amino-5-bromothiazole monohydrobromide is classified as an acute oral toxicant and an eye irritant.[2] Appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves, should be worn when handling this compound.[2] It is a combustible solid and should be stored accordingly.[2]
Applications in Research and Development
The unique chemical structure of 2-Amino-5-bromothiazole, particularly the presence of the bromine substituent, makes it a versatile building block in medicinal and agricultural chemistry.[5]
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[5] Its thiazole ring is a common scaffold in bioactive molecules, and the bromine atom provides a reactive handle for further chemical modifications to enhance therapeutic efficacy.[5] It has been utilized in the development of antimicrobial and anticancer agents.[5] For instance, it was used in the preparation of N-(5-Bromo-2-thiazolyl)-2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)-propanamide.[2][4]
Agrochemicals
2-Amino-5-bromothiazole is also employed in the formulation of agrochemicals, including fungicides and herbicides.[5] Its ability to interact with biological systems is leveraged to create effective crop protection solutions.[5]
Logical Workflow for Synthesis and Application
The following diagram illustrates the typical workflow from the starting material to potential applications.
Caption: Synthesis and Application Workflow for 2-Amino-5-bromothiazole.
Conclusion
2-Amino-5-bromothiazole and its monohydrobromide salt are valuable chemical entities with demonstrated utility in the synthesis of novel pharmaceutical and agrochemical compounds. This guide provides a foundational understanding of their properties, synthesis, and applications, serving as a practical resource for researchers and developers in these fields. The reactivity of the bromine substituent and the inherent biological relevance of the thiazole core will likely continue to drive innovation and the discovery of new bioactive molecules.
